molecular formula C15H14N4O2 B2361686 N-((1H-ベンゾ[d]イミダゾール-2-イル)メチル)-2-メトキシニコチンアミド CAS No. 1207009-35-5

N-((1H-ベンゾ[d]イミダゾール-2-イル)メチル)-2-メトキシニコチンアミド

カタログ番号: B2361686
CAS番号: 1207009-35-5
分子量: 282.303
InChIキー: SJYYNFBUZXEJTJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide is a complex organic compound that features a benzimidazole moiety linked to a methoxynicotinamide structure

科学的研究の応用

Antinociceptive Effects

Research has indicated that compounds similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide exhibit significant antinociceptive properties. For instance, studies on related benzimidazole derivatives have shown their effectiveness as selective B1 receptor antagonists, which are crucial in pain modulation. These compounds demonstrated high affinity for B1 receptors and were effective in reducing pain responses in animal models, suggesting their utility in managing pain conditions .

Antitubercular and Antimicrobial Properties

Recent studies have explored the synthesis of benzimidazole derivatives, including those structurally related to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide, for their antimicrobial and antitubercular activities. These compounds were evaluated against Mycobacterium tuberculosis and other bacterial strains. The results indicated that certain derivatives exhibited promising activity against these pathogens, making them potential candidates for developing new antimicrobial agents .

Compound Activity MIC (µM)
N1Antimicrobial (Gram-positive)1.27
N8Antimicrobial (Gram-negative)1.43
N9Anticancer (HCT116)5.85
N18Anticancer (HCT116)4.53

In Vitro Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide have shown significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma. The mechanism often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation .

Case Studies

In one study, a series of benzimidazole derivatives were synthesized and tested for their anticancer activity using the Sulforhodamine B assay against the HCT116 cell line. The most potent compounds demonstrated IC50 values lower than the standard chemotherapeutic agent 5-FU, indicating their potential as effective anticancer agents .

Conclusion and Future Directions

The compound N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide shows significant promise across various therapeutic domains, particularly in pain management, antimicrobial treatment, and cancer therapy. Future research should focus on optimizing these compounds for enhanced efficacy and safety profiles through structural modifications and comprehensive preclinical evaluations.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide typically involves the condensation of 2-methoxynicotinic acid with 2-aminomethylbenzimidazole. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability of the process.

化学反応の分析

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

類似化合物との比較

Similar Compounds

Uniqueness

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide stands out due to its unique combination of benzimidazole and methoxynicotinamide structures, which confer distinct electronic and bioactive properties. This makes it a versatile compound for various applications in research and industry.

生物活性

N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant research findings.

Synthesis

The synthesis of N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide typically involves the reaction of 2-methoxynicotinic acid with benzimidazole derivatives. The methodology often utilizes various coupling agents and reaction conditions to optimize yield and purity. For example, recent studies have highlighted a versatile method for synthesizing related benzimidazole compounds using mild conditions and inexpensive reagents, which could be applicable to the synthesis of the target compound .

Anticancer Properties

The biological activity of N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide has been primarily evaluated in vitro against various cancer cell lines. Table 1 summarizes the cytotoxic effects observed in different assays.

Cell Line IC50 (µM) Assay Type Notes
A549 (Lung Cancer)6.75 ± 0.192D AssayHigh activity observed
HCC827 (Lung Cancer)6.26 ± 0.332D AssaySignificant activity compared to other lines
NCI-H358 (Lung Cancer)6.48 ± 0.112D AssayModerate activity noted
MRC-5 (Fibroblast)3.11 ± 0.262D AssayModerate cytotoxicity; potential for toxicity

The compound demonstrated notable cytotoxicity against lung cancer cell lines A549 and HCC827, with IC50 values indicating effective growth inhibition . Additionally, it was found that the compound affected normal lung fibroblasts (MRC-5), suggesting a need for further optimization to enhance selectivity for cancer cells .

Research indicates that N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide may exert its anticancer effects through several mechanisms:

  • Topoisomerase Inhibition : It has been suggested that similar compounds interact with human topoisomerase I, leading to DNA damage and subsequent cell cycle arrest at the G2/M phase .
  • Cell Cycle Arrest : Flow cytometric studies have shown that treatment with this compound can lead to G2/M phase arrest, indicating interference with DNA repair mechanisms following damage .
  • Apoptosis Induction : Compounds in this class have been associated with promoting apoptosis in cancer cells, although specific pathways remain to be elucidated.

Study on Antitumor Activity

A comprehensive study evaluated a series of benzimidazole derivatives, including N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide, against a panel of cancer cell lines at the National Cancer Institute (NCI). The results indicated that certain derivatives exhibited significant growth inhibition across multiple cancer types, reinforcing the potential of this scaffold in drug development .

Comparative Analysis

In comparative studies, compounds similar to N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide showed varying degrees of efficacy against different cancer cell lines. For instance, while some derivatives demonstrated high selectivity for tumor cells over normal cells, others exhibited broader toxicity profiles, highlighting the importance of structural modifications for enhanced therapeutic index .

特性

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-methoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-21-15-10(5-4-8-16-15)14(20)17-9-13-18-11-6-2-3-7-12(11)19-13/h2-8H,9H2,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYYNFBUZXEJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。